
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, commonly known as 5-DMNPA, is a synthetic derivative of nicotinic acid (vitamin B3) and is used for a variety of scientific research applications. It is a white, crystalline solid with a melting point of 146-148°C and is soluble in water and ethanol. 5-DMNPA is widely used in biochemical, physiological, and pharmacological studies due to its ability to act as an agonist for nicotinic acid receptors and to modulate a variety of intracellular processes.
作用機序
5-DMNPA acts as an agonist for the nicotinic acid receptor, GPR109A. When activated, this receptor is thought to modulate a variety of intracellular processes, including cell proliferation, cell death, and gene expression. It is also thought to regulate the release of inflammatory mediators and to modulate the expression of various enzymes and proteins.
Biochemical and Physiological Effects
5-DMNPA has been shown to modulate a variety of biochemical and physiological processes. In vitro studies have demonstrated that 5-DMNPA can inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce the expression of various enzymes, such as cyclooxygenase-2. In vivo studies have demonstrated that 5-DMNPA can reduce blood pressure and cholesterol levels, as well as inhibit platelet aggregation.
実験室実験の利点と制限
One of the main advantages of using 5-DMNPA in laboratory experiments is its ability to act as an agonist for the nicotinic acid receptor, GPR109A. This allows researchers to study the effects of nicotinic acid on various intracellular processes. In addition, 5-DMNPA is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 5-DMNPA in laboratory experiments. For example, its solubility in water is limited and it has a relatively low melting point, which can make it difficult to handle. In addition, 5-DMNPA is not very stable and must be stored at low temperatures.
将来の方向性
There are a number of potential future directions for research involving 5-DMNPA. For example, further studies could be conducted to investigate the effects of 5-DMNPA on various intracellular processes, such as cell proliferation, cell death, and gene expression. In addition, further studies could be conducted to investigate the effects of 5-DMNPA on the cardiovascular system, including its ability to reduce blood pressure and cholesterol levels. Finally, further studies could be conducted to investigate the potential therapeutic uses of 5-DMNPA, such as its ability to inhibit the release of pro-inflammatory cytokines and to modulate the expression of various enzymes and proteins.
合成法
5-DMNPA can be synthesized through a two-step method. The first step involves the condensation of 4-N,N-dimethylsulfamoylphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of hydroxylamine hydrochloride. The second step involves the reaction of the resulting intermediate with 6-chloronicotinic acid in the presence of sodium ethoxide.
科学的研究の応用
5-DMNPA has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of nicotinic acid receptors on various intracellular processes, such as cell proliferation, cell death, and gene expression. In addition, 5-DMNPA has been used to study the effects of nicotinic acid on the cardiovascular system, including its ability to reduce blood pressure and cholesterol levels.
特性
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-9(4-6-11)12-7-10(14(18)19)8-15-13(12)17/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOYFOYBMGBERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

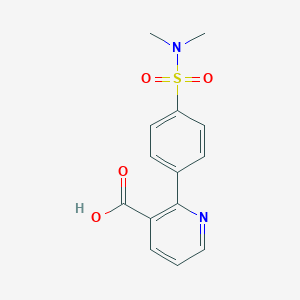
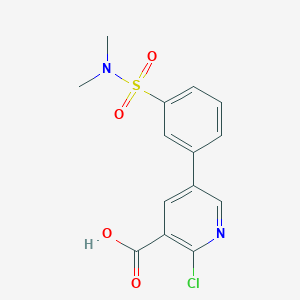
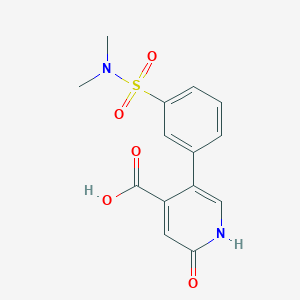
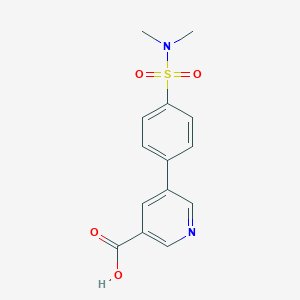

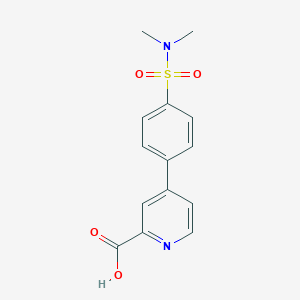

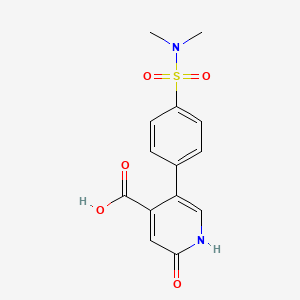
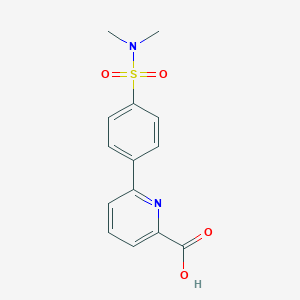

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)